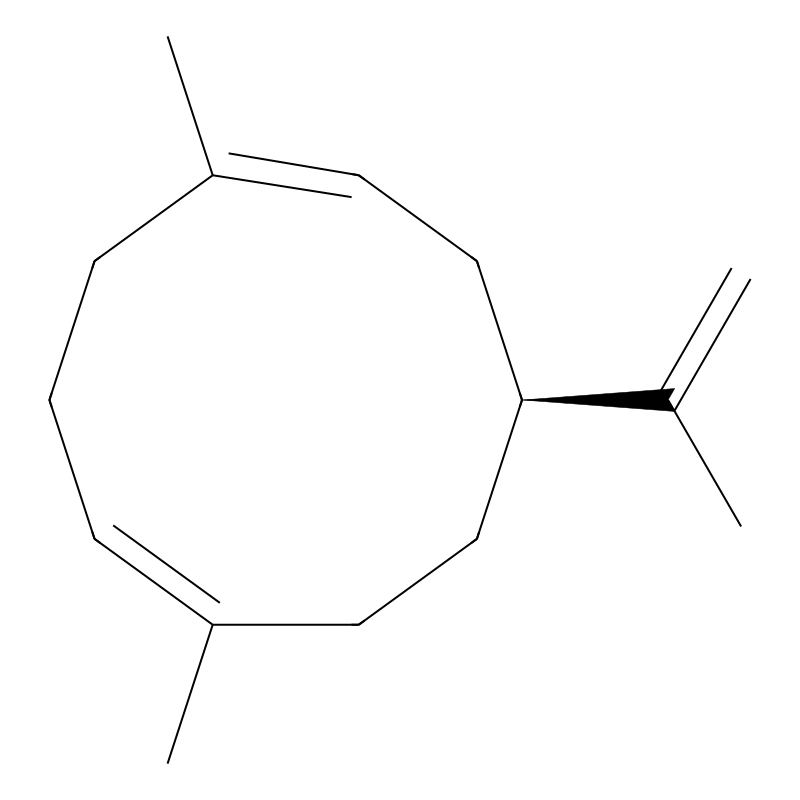

(-)-Germacrene A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(-)-Germacrene A is a highly reactive, volatile sesquiterpene hydrocarbon that serves as the central branching intermediate for the biosynthesis of numerous sesquiterpene lactones and the high-value anti-cancer compound (-)-β-elemene. Due to its inherent thermal lability, it readily undergoes a[3,3]-sigmatropic Cope rearrangement, making it notoriously difficult to isolate from natural plant sources. In commercial procurement, pure (-)-Germacrene A is prioritized as an analytical reference standard for low-temperature LC-MS workflows and as a direct, obligate substrate for cell-free enzymatic assays targeting downstream oxidases. Its availability as a discrete chemical standard empowers metabolic engineers to accurately benchmark microbial cell factory titers before the industrial thermal conversion step, ensuring precise optimization of the farnesyl pyrophosphate (FPP) to germacrene A pathway [1].

Substituting (-)-Germacrene A with its stable thermal rearrangement product, (-)-β-elemene, or its upstream acyclic precursor, farnesyl pyrophosphate (FPP), critically compromises specific biochemical assays. (-)-β-elemene is an enzymatic dead-end; it is not recognized by germacrene A oxidase (GAO), meaning it cannot be used to study or engineer the downstream sesquiterpene lactone pathways. Conversely, utilizing FPP requires the addition of a germacrene A synthase (GAS) to the assay, which introduces unpredictable kinetic variables, competing side-reactions, and potential enzyme-enzyme incompatibilities. Furthermore, relying on crude plant extracts is analytically unviable because standard extraction and GC-MS temperatures (>200 °C) quantitatively convert endogenous germacrene A into artifactual β-elemene. Procuring the pure (-)-Germacrene A standard is therefore mandatory for isolating the activity of downstream oxidases and for calibrating true in vivo metabolite pools [1].

Absolute Substrate Specificity for Germacrene A Oxidase (GAO)

In the biosynthesis of sesquiterpene lactones, the conversion of the hydrocarbon skeleton to germacrene A acid is catalyzed by GAO (a CYP71AV enzyme). Assays demonstrate that GAO specifically requires (-)-Germacrene A as its substrate. When the stable thermal artifact (-)-β-elemene is introduced to the same enzymatic system, conversion to costic or germacrene A acids is completely abolished. This strict substrate requirement dictates that researchers cannot use the commercially abundant β-elemene as a proxy substrate for GAO characterization [1].

| Evidence Dimension | Enzymatic conversion by Germacrene A Oxidase (GAO) |

| Target Compound Data | (-)-Germacrene A yields quantitative conversion to germacrene A acid (detected at m/z 233). |

| Comparator Or Baseline | (-)-β-elemene yields 0% conversion. |

| Quantified Difference | Absolute specificity (100% vs 0% recognition by GAO). |

| Conditions | In vitro cell-free enzymatic assay with recombinant GAO at pH 6.0-7.5. |

Buyers engineering sesquiterpene lactone pathways must procure pure (-)-Germacrene A, as substituting with the cheaper, stable β-elemene will result in total assay failure.

Analytical Resolution of the Thermal Cope Rearrangement Artifact

(-)-Germacrene A is highly susceptible to a heat-induced Cope rearrangement. Quantitative analytical studies show that at GC-MS injection port temperatures exceeding 200 °C, (-)-Germacrene A undergoes near-complete conversion to (-)-β-elemene. To accurately quantify the true biological titer of a microbial cell factory without thermal artifacts, analysts must use a pure (-)-Germacrene A standard to calibrate low-temperature LC-MS or specialized cold-injection GC methods. Without this standard, the baseline readout conflates in vivo β-elemene production with the thermal degradation of germacrene A [1].

| Evidence Dimension | Molecular integrity during chromatographic analysis |

| Target Compound Data | (-)-Germacrene A remains intact only under low-temperature or LC-MS methods. |

| Comparator Or Baseline | Standard GC-MS (>200 °C) yields >95% artifactual conversion to (-)-β-elemene. |

| Quantified Difference | >95% structural divergence based on injection temperature. |

| Conditions | GC-MS analysis at 200-250 °C vs. LC-MS at ambient temperature. |

Procuring the exact standard enables quality control and analytical teams to validate non-destructive detection methods, ensuring accurate reporting of microbial fermentation yields.

Direct Benchmarking of Microbial Fermentation Titers

Industrial production of the anti-cancer drug β-elemene relies on the microbial fermentation of (-)-Germacrene A, followed by a physical heating step. Engineered E. coli strains utilizing optimized germacrene A synthases (e.g., AvGAS) have achieved fed-batch fermentation titers of up to 7.74 g/L of the germacrene A precursor. Calibrating and optimizing this upstream biological production phase requires the pure (-)-Germacrene A standard to accurately quantify the primary metabolic output before the non-enzymatic thermal conversion is applied [1].

| Evidence Dimension | Upstream fermentation titer quantification |

| Target Compound Data | Direct measurement of (-)-Germacrene A (up to 7.74 g/L in optimized E. coli). |

| Comparator Or Baseline | Indirect measurement via downstream β-elemene extraction. |

| Quantified Difference | Isolates biological synthesis efficiency (GAS activity) from physical conversion efficiency (heat treatment). |

| Conditions | 1.3 L bioreactor fed-batch fermentation of engineered E. coli. |

Industrial buyers and bioengineers require the specific precursor standard to decouple fermentation optimization from downstream thermal processing efficiency.

Cell-Free Sesquiterpene Lactone Pathway Elucidation

(-)-Germacrene A is the required choice for in vitro assays characterizing downstream cytochrome P450 oxidases, such as germacrene A oxidase (GAO) and costunolide synthase (COS). Because these enzymes do not recognize β-elemene, the pure (-)-Germacrene A standard is essential for mapping the biosynthesis of valuable anti-malarial and anti-tumor lactones without the interference of upstream synthases [1].

Calibration of High-Yield Microbial Cell Factories

In synthetic biology workflows aiming to produce β-elemene, (-)-Germacrene A serves as the critical analytical standard. It allows engineers to precisely quantify the output of the mevalonate (MVA) pathway and germacrene A synthase (GAS) in E. coli or yeast prior to the industrial thermal rearrangement step, enabling targeted optimization of the biological phase [2].

Development of Non-Destructive LC-MS Analytical Workflows

Due to its thermal lability, (-)-Germacrene A is the ideal reference material for validating low-temperature LC-MS or cold-injection GC methodologies. Procuring this standard allows analytical laboratories to prove their methods can successfully detect intact, labile germacrane skeletons without inducing artifactual Cope rearrangements[3].

References

- [1] Nguyen, D. T., et al. GC-MS and LC-MS analyses of sesquiterpenoids from yeast expressing GAS and GAO. Journal of Biological Chemistry 285.22 (2010): 16588-16598.

- [2] Optimization of Germacrene A Synthase for Efficient Production of β-Elemene in Escherichia coli. ACS Sustainable Chemistry & Engineering 12.24 (2024): 9152-9162.

- [3] Thermal instability of germacrone: implications for gas chromatographic analysis of thermally unstable analytes. Phytochemical Analysis (2018).

XLogP3

Wikipedia

Germacrene A

Dates

Explore Compound Types